REACTION_CXSMILES
|
C=O.[CH2:3]([C:5]([N+:20]([O-:22])=[O:21])(CN1CCOCC1)[CH2:6][N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)[CH3:4]>>[N+:20]([CH:5]([CH2:3][CH3:4])[CH2:6][N:7]1[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)([O-:22])=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CN1CCOCC1)(CN1CCOCC1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature within the preferred 55°-60° C. range
|
Type
|
ADDITION
|
Details
|
2-6 hour addition period
|
Duration
|
4 (± 2) h
|
Type
|
ADDITION
|
Details
|
addition time
|
Type
|
ADDITION
|
Details
|
Addition times of less than 21/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
produce
|
Type
|
ADDITION
|
Details
|
Longer addition times than 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
interruptions during addition
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CN1CCOCC1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |